4-Methoxyphenylacetic Anhydride

Description

4-Methoxyphenylacetic Anhydride is an organic compound that belongs to the class of anhydrides. It is derived from 2-(4-methoxyphenyl)acetic acid, which is a monocarboxylic acid carrying a 4-methoxy substituent. This compound is used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

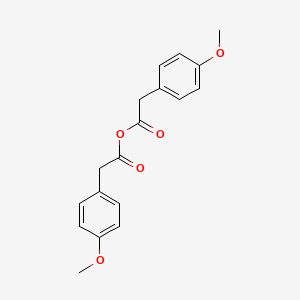

[2-(4-methoxyphenyl)acetyl] 2-(4-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-21-15-7-3-13(4-8-15)11-17(19)23-18(20)12-14-5-9-16(22-2)10-6-14/h3-10H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCAEIXHUXBNTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)OC(=O)CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30555634 | |

| Record name | (4-Methoxyphenyl)acetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3951-10-8 | |

| Record name | (4-Methoxyphenyl)acetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxyphenylacetic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrolysis of 4-Methoxybenzyl Cyanide in Acidic Medium

One industrially viable method involves hydrolyzing 4-methoxybenzyl cyanide in concentrated sulfuric acid (30%-70%) under reflux conditions at 90°C to 150°C. The process includes:

- Slow addition of 4-methoxybenzyl cyanide into preheated sulfuric acid.

- Reflux and heat preservation until residual nitrile content drops below 0.1%-1%.

- Separation of acidic aqueous layer and neutralization of the organic layer with alkali (e.g., sodium hydroxide).

- Activated carbon treatment for decolorization at 50°C-90°C.

- Acidification of the filtrate to pH 1-4 to precipitate the acid.

- Filtration, washing, and drying to yield 4-methoxyphenylacetic acid with yields around 90%.

This method is noted for its simplicity, high yield, low cost, and suitability for industrial scale production. The process also tolerates various alkalis (NaOH, KOH, soda ash) and mineral acids (HCl, H2SO4) for neutralization and acidification steps.

| Step | Conditions | Notes |

|---|---|---|

| Cyanide addition | 90-150°C, 30%-70% H2SO4 | Slow, continuous addition |

| Reflux time | Until nitrile <0.1%-1% | Controlled conversion |

| Neutralization | pH 7.5-10, NaOH/KOH/soda ash | Activated carbon decolorization |

| Acidification | pH 1-4, HCl or H2SO4 | Precipitation of acid |

| Filtration and drying | 20-60°C filtration, washing 1-3x | Final product with melting point 120-122°C |

Base Hydrolysis in Ethanol-Water Mixture

Another common synthesis involves refluxing 4-methoxybenzyl cyanide with sodium hydroxide in an ethanol-water mixture:

- Reactants: 4-methoxybenzyl cyanide, NaOH, water, ethanol.

- Reaction under reflux until completion.

- Acidification to precipitate 4-methoxyphenylacetic acid.

- Filtration and drying yield about 87% of product.

This method is straightforward and widely used in laboratory and industrial settings.

| Reactants | Conditions | Yield (%) | Product Appearance |

|---|---|---|---|

| 4-Methoxybenzyl cyanide + NaOH + EtOH + H2O | Reflux, then acidify | 87.1 | Yellowish-white solid |

Catalytic Hydrolysis and Methylation Routes

Recent patented methods describe multi-step processes involving:

- Hydrolysis of chlorobenzonitrile derivatives in the presence of alkali and copper-based catalysts under pressure and elevated temperature.

- Subsequent methylation steps in aqueous media to introduce the methoxy group.

- Acidification with hydrochloric acid (preferably 36% aqueous) to isolate the acid.

These methods emphasize:

- Mild reaction conditions.

- Catalyst recovery and recyclability.

- High purity and yield.

- Environmental friendliness and industrial scalability.

Summary Table of Preparation Methods for 4-Methoxyphenylacetic Acid (Precursor)

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Industrial Suitability |

|---|---|---|---|---|---|

| Acidic hydrolysis of cyanide | 4-Methoxybenzyl cyanide, H2SO4 | 90-150°C, reflux, neutralization | ~90 | High yield, simple, low cost | High |

| Base hydrolysis in ethanol | 4-Methoxybenzyl cyanide, NaOH, EtOH, H2O | Reflux, acidify | 87.1 | Straightforward, moderate cost | Moderate to High |

| Catalytic hydrolysis & methylation | Chlorobenzonitrile, NaOH, Cu catalyst, methylating agent | Elevated temp, pressure, acidify | High | Mild conditions, catalyst recovery | High |

Research Findings and Industrial Considerations

- The acid hydrolysis method using sulfuric acid is favored industrially due to low raw material cost, stable process, and high yield.

- Base hydrolysis with sodium hydroxide in ethanol-water is widely practiced but may require more careful waste handling.

- Catalytic methods offer environmental benefits and catalyst reuse but may involve more complex equipment.

- The purity of 4-methoxyphenylacetic acid directly impacts the quality of the anhydride.

- Post-synthesis purification steps such as activated carbon treatment and controlled pH adjustments are critical for product quality.

- Industrial processes emphasize mild reaction conditions, scalability, and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenylacetic Anhydride undergoes several types of chemical reactions, including:

Nucleophilic Acyl Substitution: This reaction involves the substitution of the anhydride group with a nucleophile such as an alcohol or an amine, resulting in the formation of esters or amides.

Hydrolysis: In the presence of water, the anhydride can hydrolyze to form the corresponding carboxylic acid.

Common Reagents and Conditions

Alcohols and Amines: Used in nucleophilic acyl substitution reactions to form esters and amides.

Water: Used in hydrolysis reactions to convert the anhydride back to the carboxylic acid.

Major Products Formed

Esters: Formed from the reaction with alcohols.

Amides: Formed from the reaction with amines.

Carboxylic Acid: Formed from hydrolysis.

Scientific Research Applications

Synthesis of Pharmaceuticals

One of the primary applications of 4-methoxyphenylacetic anhydride is in the synthesis of pharmaceutical compounds. It serves as a key intermediate in the production of various drugs, particularly those targeting inflammatory and cardiovascular conditions.

- Case Study: Inhibitors of Lipoxygenase

A study synthesized several esters of 4-methoxyphenylacetic acid to evaluate their potential as inhibitors of soybean lipoxygenase (SLO). The synthesized compounds showed significant inhibitory activity, with some exhibiting IC50 values as low as 1.9 µM, indicating their potential as therapeutic agents against inflammatory diseases .

Organic Synthesis Reactions

This compound is also employed in various organic synthesis reactions, such as:

-

Esterification Reactions

It can be used to prepare esters through reactions with alcohols. For instance, esterification with dimethyl carbonate over mesoporous sulfated zirconia has been reported, showcasing its utility in creating complex organic molecules . -

Perkin Reaction

The compound acts as a reactant in the Perkin reaction to synthesize hydroxylated stilbenes by reacting with substituted benzaldehydes. This method highlights its versatility in forming carbon-carbon bonds and generating valuable aromatic compounds .

Coordination Chemistry

In coordination chemistry, this compound is used to synthesize metal complexes that exhibit pharmacological activities.

- Case Study: Dinuclear Gallium(III) Complexes

Research has demonstrated that this compound can act as a ligand to form dinuclear gallium(III) carboxylate complexes. These complexes have shown promising anticancer activity, emphasizing the importance of this compound in developing novel therapeutic agents .

Material Science Applications

Beyond pharmaceuticals, this compound has applications in material science, particularly in the development of polymers and coatings.

- Polymerization Reactions

The compound can be utilized in polymerization processes to create materials with specific properties, such as increased thermal stability or improved mechanical strength.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)acetic anhydride involves its reactivity as an acylating agent. It reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively. The molecular targets and pathways involved in these reactions include the nucleophilic attack on the carbonyl carbon of the anhydride, followed by the elimination of the leaving group .

Comparison with Similar Compounds

Similar Compounds

2-(4-Methoxyphenyl)acetic acid: The parent compound from which the anhydride is derived.

Acetic Anhydride: A commonly used anhydride in organic synthesis.

Succinic Anhydride: Another anhydride used in similar types of reactions.

Uniqueness

4-Methoxyphenylacetic Anhydride is unique due to its specific structure, which includes a 4-methoxyphenyl group. This structural feature imparts distinct reactivity and properties compared to other anhydrides, making it valuable in specific synthetic applications .

Biological Activity

4-Methoxyphenylacetic anhydride, a derivative of 4-methoxyphenylacetic acid, is a compound that has garnered attention for its biological activities, particularly in pharmaceutical applications. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.

This compound is characterized by the following chemical properties:

- Molecular Formula : C10H10O3

- Molecular Weight : 178.18 g/mol

- Solubility : Moderately soluble in organic solvents

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study found that it can reduce oxidative stress markers in cellular models, which is critical for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

2. Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the activity of pro-inflammatory enzymes such as lipoxygenase. This inhibition suggests potential therapeutic applications in inflammatory conditions. For instance, it has been shown to suppress the production of inflammatory mediators in macrophages, indicating its role as an anti-inflammatory agent .

3. Cytotoxicity and Anticancer Potential

Several studies have explored the cytotoxic effects of this compound on cancer cell lines. Notably, it has been reported to induce apoptosis in human lung cancer cells (NSCLC) through the activation of caspases and modulation of Bcl-2 family proteins . The compound's ability to target malignant cells while sparing normal cells highlights its potential as a chemotherapeutic agent.

Case Studies

-

Rheumatoid Arthritis Biomarker Study :

A metabolomics study identified elevated levels of 4-methoxyphenylacetic acid in the serum of rheumatoid arthritis patients compared to healthy controls. This suggests its potential role as a biomarker for disease progression and response to treatment . -

Inhibition of Lipoxygenase :

A series of synthesized esters derived from 4-methoxyphenylacetic acid were evaluated for their ability to inhibit soybean lipoxygenase (SLO). Compounds exhibited IC50 values as low as 1.9 µM, showcasing their effectiveness as lipoxygenase inhibitors and potential anti-inflammatory agents .

Data Summary Table

Q & A

Q. What are the recommended handling precautions for 4-Methoxyphenylacetic Anhydride in laboratory settings?

this compound requires stringent safety protocols due to its classification as a skin/eye irritant (Category 2/2A) . Key measures include:

- PPE : Nitrile gloves, EN 166-compliant goggles, and flame-resistant lab coats .

- Ventilation : Use fume hoods to avoid inhalation and maintain air quality .

- Storage : Keep in a cool, dry, ventilated area away from oxidizers and heat sources .

- Incompatibilities : Avoid contact with strong acids, bases, or oxidizing agents (e.g., KMnO₄) .

Q. How is this compound synthesized, and what are common intermediates?

A validated protocol involves cycloaddition reactions using acid chlorides. For example:

- Step 1 : React (1R,2S,Z)-3-((4-methoxyphenyl)carboxylic acid with SOCl₂ under reflux to form the acid chloride .

- Step 2 : Quench with NH₄OH to yield the amide intermediate.

- Step 3 : Treat with trifluoroacetic anhydride (TFAA) in CH₂Cl₂ to form the final anhydride .

Q. Reagent Table :

| Reagent | Role | Conditions |

|---|---|---|

| SOCl₂ | Chlorinating agent | Reflux, 2 hours |

| NH₄OH | Quenching | 0°C → 25°C, 18 hours |

| TFAA | Anhydride formation | 0°C → 25°C, 2 hours |

Q. What physicochemical properties are critical for experimental design?

Key properties include:

- Solubility : Insoluble in water; soluble in methanol and THF .

- Stability : Stable under dry, inert conditions but hydrolyzes in moist environments .

- Appearance : White to pale yellow crystalline solid .

Advanced Research Questions

Q. How does this compound participate in [4+2] cycloaddition reactions?

The anhydride acts as a dienophile in Diels-Alder reactions. For instance:

- Mechanism : Reacts with dienes (e.g., cyclopentadiene) to form six-membered rings.

- Optimization : Use THF as a solvent at 0°C to suppress side reactions (e.g., hydrolysis) .

- Yield : ~26% after flash chromatography (hexanes/EtOAc) due to competing pathways .

Q. How do researchers address contradictions in toxicity and stability data?

Q. What challenges arise from variable anhydride content in commercial batches?

Q. How is this compound characterized post-synthesis?

- ¹³C NMR : Peaks at δ 202.3 ppm (carbonyl) and δ 161.0 ppm (aromatic C-O) confirm structure .

- HPLC : Purity >95% achieved with C18 columns (acetonitrile/water gradient) .

Q. What are emerging applications in drug development?

- Anticancer Probes : Derivatives inhibit kinase enzymes via covalent binding to cysteine residues .

- Antibiotics : Serves as a precursor for β-lactam analogs with enhanced stability .

Data Gaps and Future Directions

- Ecotoxicity : No data on bioaccumulation or soil mobility; recommend OECD 301 biodegradation testing .

- Reaction Scalability : Limited studies on continuous-flow synthesis; explore microreactors for improved yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.